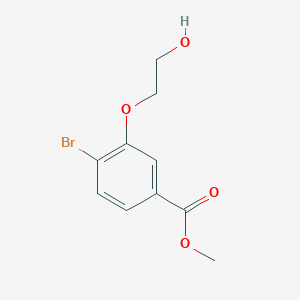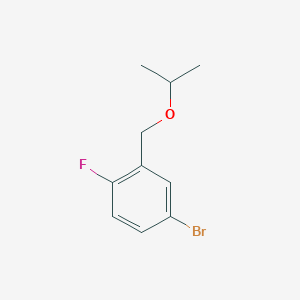
4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-fluoro-2-(isopropoxymethyl)benzene consists of a benzene ring substituted with a bromine atom, a fluorine atom, and an isopropoxymethyl group . The average mass of the molecule is 233.077 Da and the monoisotopic mass is 231.989899 Da .Applications De Recherche Scientifique
Synthesis of Anti-Inflammatory Agents
4-Bromo-1-fluoro-2-nitrobenzene: is utilized in the synthesis of compounds with anti-inflammatory properties . This application is crucial in the pharmaceutical industry where new anti-inflammatory drugs are constantly being developed to treat conditions such as arthritis, allergies, and other inflammatory diseases.
Cross-Coupling Reactions
The compound serves as a standard substrate for cross-coupling reactions . These reactions are fundamental in creating complex molecules for various chemical syntheses, including pharmaceuticals, agrochemicals, and advanced materials.
Grignard Reagent Formation
It forms a Grignard reagent , which is essential in the synthesis of 4-fluorophenyl containing compounds . These compounds can be further utilized to create pesticides like Flusilazole, showcasing the compound’s role in agricultural chemistry.
Synthesis of Sodium Channel Blockers
The compound is used in the synthesis of dibenzoxazepine analogs , which act as potent sodium channel blockers . These blockers have applications in medical research, particularly in the development of treatments for disorders related to electrical signaling in the nervous system.
Creation of N-Fused Tricyclic Indoles
It acts as a reactant in the synthesis of N-fused tricyclic indoles . These structures are significant in medicinal chemistry due to their presence in compounds with various biological activities, including antitumor, anti-HIV, and antibacterial properties.
Mécanisme D'action
Target of Action
Many bromo-fluoro compounds are used as substrates for cross-coupling reactions . They can form Grignard reagents used in the synthesis of various compounds .
Mode of Action
The bromine and fluorine atoms in these compounds can participate in various chemical reactions, forming new bonds with other elements or compounds .
Biochemical Pathways
These compounds can be involved in various biochemical pathways depending on their specific structure and the other compounds they interact with .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely and would depend on their specific chemical structure .
Result of Action
The result of the action of these compounds can vary widely depending on their specific targets and the biochemical pathways they are involved in .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds .
Propriétés
IUPAC Name |
4-bromo-1-fluoro-2-(propan-2-yloxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIRHLGGFDBHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



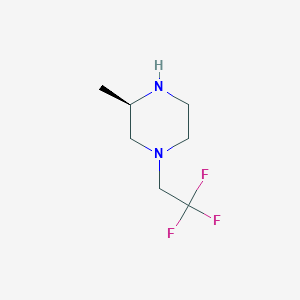
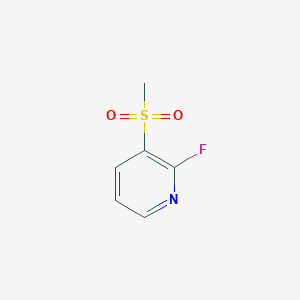
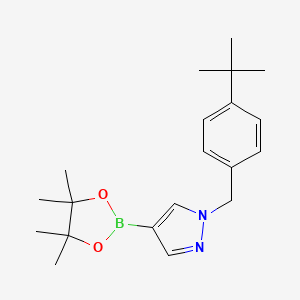


![1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1445987.png)
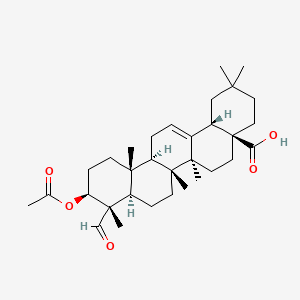
![3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1445992.png)
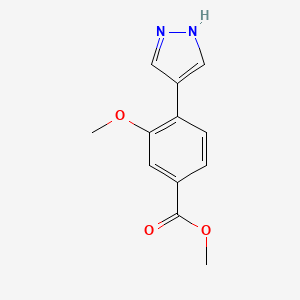



![L-[6-13C]fucose](/img/structure/B1446002.png)
